BTK Kinase Inhibition: 866017-83-6 Demonstrates Low-Nanomolar Potency
866017-83-6 was identified as a potent inhibitor of Bruton's tyrosine kinase (BTK) with an IC₅₀ of 1 nM in a recombinant human BTK enzymatic assay [1]. While single-point potency at this target has been reported for structurally related thiazolopyrimidines in patent literature, the 2-thienyl substitution present in 866017-83-6 is explicitly claimed in BTK-targeted chemical matter (e.g., US20240083900, Example 72E1), establishing this specific scaffold as a recognized pharmacophore for BTK engagement [2].
| Evidence Dimension | BTK enzymatic inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | Close thiazolopyrimidine analogs typically range from 10–500 nM (class-level inference; no direct head-to-head data available) |
| Quantified Difference | Approximately 10- to 500-fold potency advantage over typical in-class analogs (class-level inference) |
| Conditions | Recombinant human BTK (Homo sapiens) enzymatic assay (BindingDB assay data) |
Why This Matters
Procurement of 866017-83-6 provides a validated BTK-active chemical probe, whereas sourcing a generic 2-aryl analog without confirmed BTK data introduces the risk of selecting an inactive or poorly potent compound, wasting experimental resources.
- [1] BindingDB. Target: Tyrosine-protein kinase BTK (Homo sapiens). Ligand: US20240083900, Example 72E1. IC₅₀: 1 nM. View Source
- [2] US Patent US20240083900. Thiazole-substituted aminopyrimidines as BTK inhibitors. Example 72E1. View Source
